8-Azapurine

描述

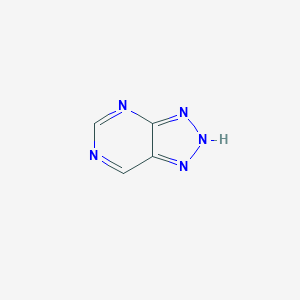

8-Azapurine is a purine analog in which the carbon atom at position 8 of the purine ring is replaced by a nitrogen atom, forming a 1,2,3,4,6-penta-azaindene structure . This substitution imparts unique photophysical and biochemical properties, making it a valuable tool in enzymology and nucleic acid research. Enzymatic synthesis using purine nucleoside phosphorylases (PNPs) from Escherichia coli or calf spleen enables site-specific ribosylation (N7, N8, or N9 positions), yielding derivatives like 2,6-diamino-8-azapurine (DaaPur) ribosides, which exhibit intense fluorescence in neutral aqueous solutions . These properties underpin its applications as a fluorescent probe for studying enzyme mechanisms and nucleic acid dynamics .

科学研究应用

Medicinal Chemistry Applications

1. Antitumor and Antiviral Activities

The 8-azapurine nucleus serves as a bioisosteric replacement for purines, leading to the synthesis of various derivatives that exhibit promising biological activities. Research has demonstrated that these derivatives can interact with numerous enzymes and receptors, showcasing antitumor and antiviral properties. For instance, studies have highlighted the effectiveness of this compound derivatives against several DNA viruses, including herpes simplex and vaccinia viruses .

2. Antiplatelet Agents

Novel derivatives of this compound have been synthesized as potential antiplatelet agents. In particular, N6 derivatives were evaluated for their ability to inhibit platelet aggregation. One compound, identified as IIh, exhibited significant antiplatelet activity (IC50 = 0.20 μM), outperforming the widely used ticagrelor (IC50 = 0.74 μM) in both in vitro and in vivo assays . This highlights the potential of this compound derivatives in developing new therapeutic agents for cardiovascular diseases.

Photophysical Properties and Bioimaging

1. Fluorescent Properties

Recent studies have explored the photophysical characteristics of 8-azapurines, particularly their fluorescence emission properties. These compounds demonstrate unique optical behaviors that make them suitable for bioimaging applications. For example, new derivatives were synthesized and characterized for their optical properties in various environments, revealing their potential for selective accumulation in cellular membranes and organelles like the Golgi complex .

2. Quantum Mechanical Calculations

Density Functional Theory (DFT) calculations have been employed to predict the UV-Vis absorption and fluorescence spectra of 8-azapurines. These computational studies aid in understanding the molecular electrostatic properties and solvent effects on optical characteristics, paving the way for their application in biological imaging technologies .

Summary of Key Findings

Case Studies

Case Study 1: Antiviral Efficacy

Research conducted on a series of 9-substituted 8-azapurines revealed their potent antiviral activity against herpes viruses in both in vitro and in vivo settings. These findings suggest a viable pathway for developing new antiviral therapies based on this compound scaffolds .

Case Study 2: Antiplatelet Activity Assessment

In a comparative study assessing the antiplatelet effects of synthesized N6 derivatives of this compound, compounds were tested using ADP-induced platelet aggregation assays. The most active compound demonstrated significantly lower bleeding times and reduced blood loss compared to established drugs, indicating its potential as a safer alternative in clinical settings .

相似化合物的比较

Fluorescence Properties

8-Azapurine derivatives outperform many traditional purine analogs in fluorescence quantum yield (Φ). For example:

- N9-β-D-riboside of DaaPur achieves Φ ≈ 0.6, comparable to 2-aminopurine (Φ ≈ 0.6) and 1,N6-ethenoadenosine (Φ = 0.55) .

- N8-β-D-riboside of DaaPur shows similar fluorescence intensity but with a red-shifted emission (~415 nm) under specific excitation . In contrast, non-aza analogs like 2,6-diaminopurine ribosides exhibit weak fluorescence, emphasizing the critical role of the aza substitution in enhancing emissive properties . The fluorescence of 8-azapurines is pH-dependent, with neutral N(9)H prototypes showing maximal intensity, while alkylated derivatives display red-shifted absorption .

Table 1: Fluorescence Quantum Yields of Purine Analogs

| Compound | Fluorescence Quantum Yield (Φ) | Emission λmax (nm) | Reference |

|---|---|---|---|

| N9-DaaPur riboside | 0.6 | 360–395 | |

| 2-Aminopurine | 0.6 | 370 | |

| 1,N6-Ethenoadenosine | 0.55 | 410 | |

| 2,6-Diaminopurine riboside | <0.1 | 340 |

Structural Conformations and Stability

This compound nucleosides exhibit distinct ribose conformations compared to natural purines:

- In aqueous solution, the ribose ring favors the S (C2′-endo) state (~55% population) over the N (C3′-endo) state, with reduced gg rotamer populations due to electrostatic repulsion between N8 and O5′ .

- Syn-anti equilibrium shifts toward the anti conformation, destabilizing intramolecular hydrogen bonds between O5′ and N3 .

- In contrast, C-nucleosides (e.g., formycin) retain high gg rotamer populations and S-state ribose, highlighting the destabilizing effect of the aza substitution .

Table 3: Conformational Parameters of Purine Nucleosides

| Compound | S State Population (%) | gg Rotamer Population (%) | Dominant Base Conformation |

|---|---|---|---|

| This compound | 55 | 33 | Anti |

| Adenosine | 60 | 45 | Anti |

| Formycin (C-nucleoside) | 65 | 50 | Syn |

属性

IUPAC Name |

2H-triazolo[4,5-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1-2H,(H,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIGHSIIKVOWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC2=NNN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181745 | |

| Record name | 8-Azapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273-40-5, 99331-25-6 | |

| Record name | Triazolopyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazolopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099331256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-AZAPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H49B4KW3PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。